![molecular formula C17H16ClNO3 B14515181 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid CAS No. 62665-92-3](/img/structure/B14515181.png)
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a chemical compound known for its unique structure and properties. It is an active metabolite of progabide and functions as an anticonvulsant GABA receptor agonist . This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-aminobutyric acid under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
科学研究应用
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s interaction with GABA receptors makes it valuable in neurobiological research, particularly in understanding neurotransmission and developing anticonvulsant drugs.
Medicine: Its anticonvulsant properties are explored for potential therapeutic applications in treating epilepsy and other neurological disorders.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes
作用机制
The mechanism of action of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with GABA receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects . This interaction involves specific molecular targets and pathways that are crucial for its therapeutic effects.
相似化合物的比较
Similar Compounds
Progabide: The parent compound of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid, also an anticonvulsant.
Gabapentin: Another anticonvulsant that interacts with GABA receptors but has a different chemical structure.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with GABA receptors in a distinct manner. This uniqueness contributes to its specific pharmacological profile and potential therapeutic applications .
属性
CAS 编号 |
62665-92-3 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
4-[[(2-chlorophenyl)-(2-hydroxyphenyl)methylidene]amino]butanoic acid |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-3-1-6-12(14)17(19-11-5-10-16(21)22)13-7-2-4-9-15(13)20/h1-4,6-9,20H,5,10-11H2,(H,21,22) |
InChI 键 |
GEKHWKOTPPWQER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=NCCCC(=O)O)C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


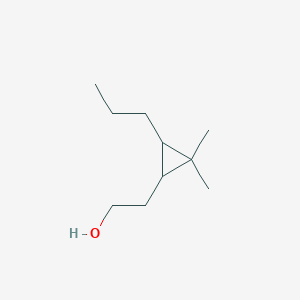
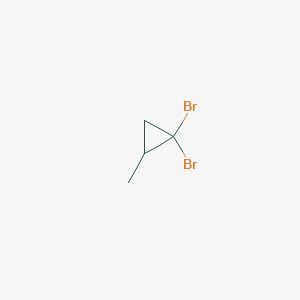
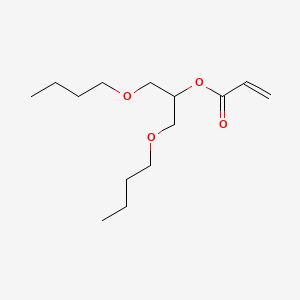
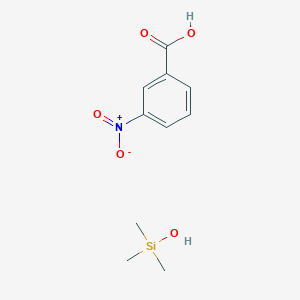
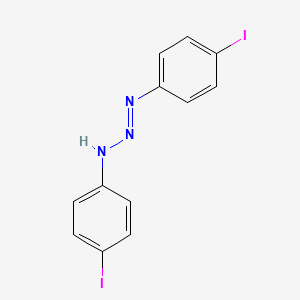
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
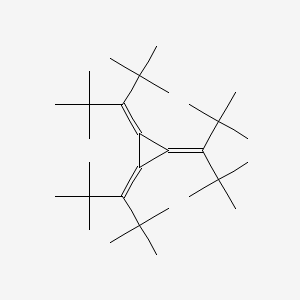
silane](/img/structure/B14515169.png)
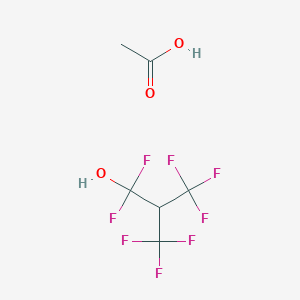

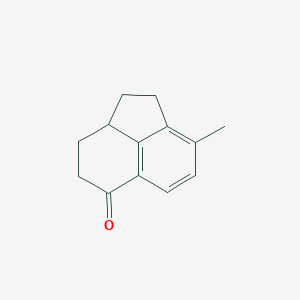
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
